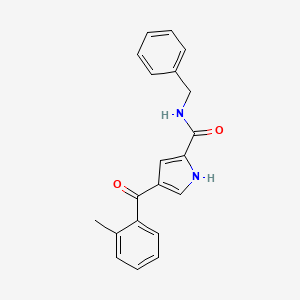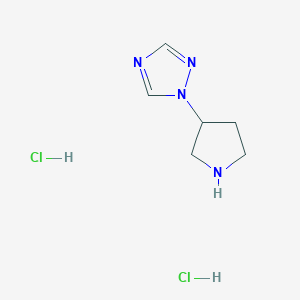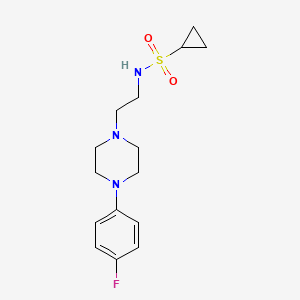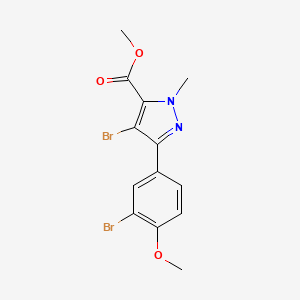![molecular formula C9H17NO2 B2489885 N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide CAS No. 1328447-33-1](/img/structure/B2489885.png)
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide” is an organic compound containing a cyclopentyl ring, a hydroxymethyl group, and an acetamide group . The cyclopentyl ring is a five-membered carbon ring, the hydroxymethyl group (-CH2OH) is a common functional group in organic chemistry, and the acetamide group (CH3CONH2) is derived from acetic acid.
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered cyclopentyl ring, with a hydroxymethyl group and an acetamide group attached to the ring via a methylene (-CH2-) spacer . The exact 3D conformation would depend on the specific stereochemistry at the attachment points.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, such as esterification or ether formation. The acetamide group might participate in various reactions, including hydrolysis or nucleophilic acyl substitution .Wissenschaftliche Forschungsanwendungen
Enantio- and Diastereoselective Synthesis
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is explored in the synthesis of complex organic molecules, such as the enantio- and diastereoselective synthesis of key intermediates like N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a critical intermediate for (+)-cyclaradine. This process involves enzyme-catalyzed asymmetric hydrolysis followed by functional group modification, showcasing the compound's utility in sophisticated chemical syntheses (Norimine, Hayashi, Tanaka, & Suemune, 1998).
Synthesis and Structural Studies
Another area of research involves the synthesis and characterization of compounds related to N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, such as substituted N-(silatran-1-ylmethyl)acetamides. These compounds, prepared through reactions with triisopropanolamine, demonstrate interesting structural properties and potential biological activities, such as partial muscarinic agonist activity, which is significant for understanding molecular interactions with biological receptors (Pukhalskaya et al., 2010).
Chemoselective Acetylation
The compound also finds applications in the chemoselective acetylation of amino groups, serving as an intermediate for the synthesis of antimalarial drugs. For instance, the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using specific catalysts highlights its role in producing intermediates for pharmacologically active molecules (Magadum & Yadav, 2018).
Silylation Reactions
Research also delves into the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds with potential applications in materials science and organic synthesis. These studies explore the structural and reactive properties of the resulting heterocycles, contributing to the understanding of silicon-containing compounds in organic chemistry (Lazareva et al., 2017).
Antioxidant Activity Studies
Furthermore, N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide derivatives have been investigated for their free radical scavenging activities. Studies on compounds like N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative with good acetylcholinesterase and α-glycosidase inhibitory activities, shed light on the antioxidant mechanisms and potential therapeutic applications of these molecules (Boudebbous et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-9(7-11)4-2-3-5-9/h11H,2-7H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFWNAZMIKZEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2489809.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)


![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)
![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)